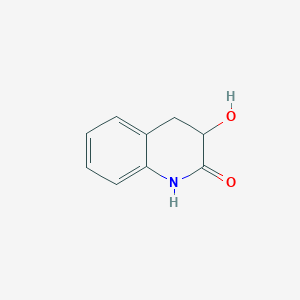

3-Hydroxy-3,4-dihydroquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Researchers have explored the use of 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one in asymmetric synthesis. In a notable study, Szőllősi et al. prepared optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones using a heterogeneous catalytic cascade reaction over a supported platinum catalyst . This application is significant because enantioselective synthesis plays a crucial role in drug development and the creation of chiral molecules.

Catalysis and Asymmetric Synthesis

Propiedades

IUPAC Name |

3-hydroxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-4,8,11H,5H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWZRNGGWFFQDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |

Q & A

Q1: What makes 3-hydroxy-3,4-dihydroquinolin-2(1H)-one interesting for medicinal chemistry?

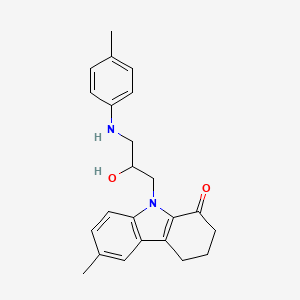

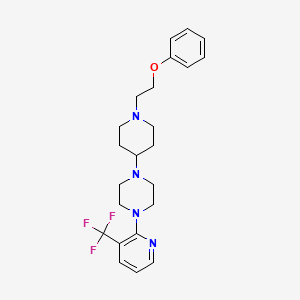

A: 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise as TRPV1 antagonists. [] TRPV1 is a receptor involved in pain signaling, making its antagonists attractive targets for developing new analgesic drugs. []

Q2: How can 3-hydroxy-3,4-dihydroquinolin-2(1H)-one be synthesized enantioselectively?

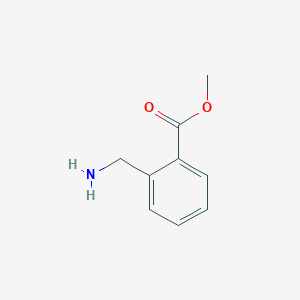

A: Research has demonstrated an innovative heterogeneous catalytic asymmetric cascade reaction for synthesizing optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones. [, , ] This approach utilizes 2-nitrophenylpyruvates as starting materials and employs a cinchona alkaloid-modified platinum catalyst. [, , ] The reaction proceeds through enantioselective hydrogenation of the activated keto group, followed by nitro group reduction and spontaneous cyclization. [, , ]

Q3: How does the structure of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives relate to their activity as TRPV1 antagonists?

A: Computational modeling studies employing molecular docking, interaction fingerprints, and quantitative structure-activity relationship (QSAR) analyses have revealed key structural features influencing the antagonistic activity of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives against TRPV1. [] These features include specific interactions with crucial residues within the TRPV1 binding site, like Y511, S512, T550, R557, and E570, and the occupancy of the vanilloid pocket by specific substituents on the 3-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold. []

Q4: What are the advantages of using a heterogeneous catalyst in the synthesis of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one?

A: The heterogeneous nature of the platinum catalyst modified with cinchona alkaloids offers several advantages for synthesizing 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones. [, , ] These include easy catalyst separation and potential for recycling, contributing to a more sustainable process. [, , ] Additionally, the reaction proceeds through a cascade mechanism on the catalyst surface, streamlining the synthesis and minimizing purification steps. []

Q5: Are there any challenges associated with the described synthetic approach?

A: While effective, the heterogeneous catalytic cascade reaction for producing 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones presents some challenges. [, ] Substituents on the aromatic ring significantly influence both the yield and enantioselectivity of the reaction. [, ] Additionally, achieving high selectivities and enantioselectivities in continuous-flow systems has proven difficult due to the intricate interplay between the enantioselective hydrogenation and nitro group reduction steps. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B2741769.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2741776.png)

![(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2741780.png)

![1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2741781.png)

![[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2741783.png)

![N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2741787.png)